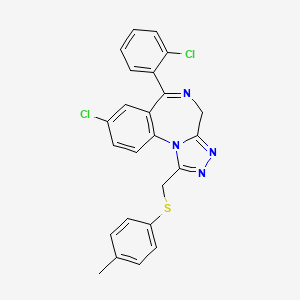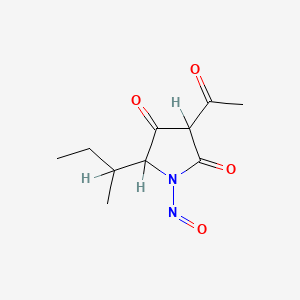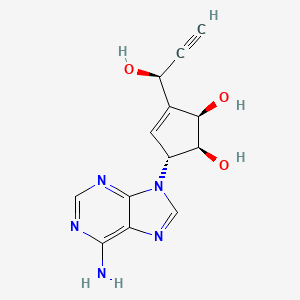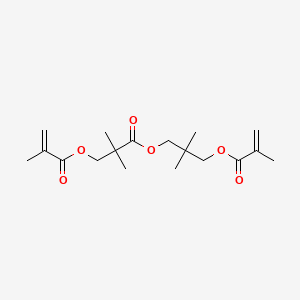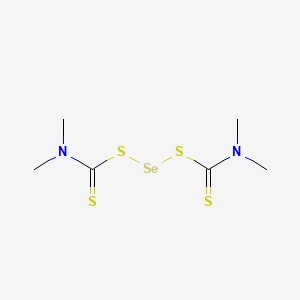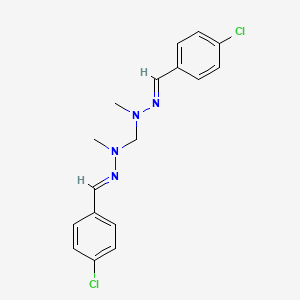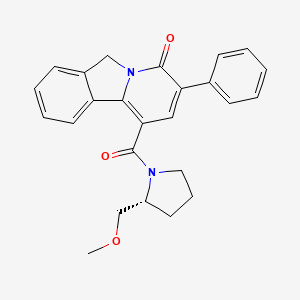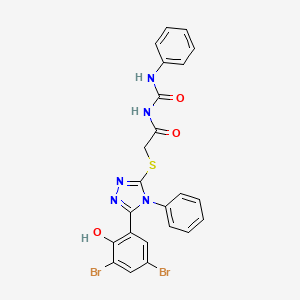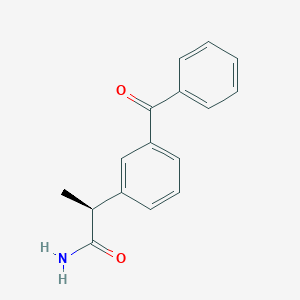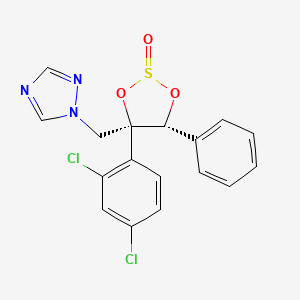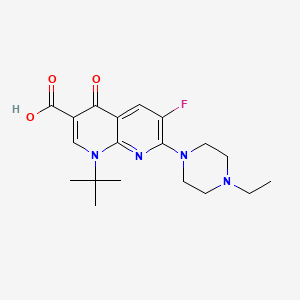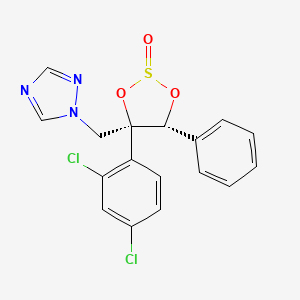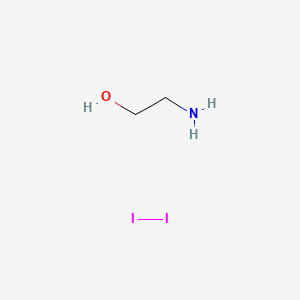
Monoethanolamine-iodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoethanolamine-iodine is an organic compound that combines the properties of monoethanolamine and iodine. Monoethanolamine, also known as 2-aminoethanol, is an amino alcohol with the chemical formula C2H7NO. It is a colorless, viscous liquid with an ammonia-like odor. Iodine, on the other hand, is a halogen element with the symbol I and atomic number 53. When combined, these two components form a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monoethanolamine-iodine can be synthesized through the reaction of monoethanolamine with iodine. The reaction typically occurs in an aqueous medium, where monoethanolamine acts as a nucleophile, attacking the iodine molecule. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of monoethanolamine with iodine under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired product with high purity. The reaction is typically carried out in reactors designed to handle the corrosive nature of iodine.
Análisis De Reacciones Químicas
Types of Reactions
Monoethanolamine-iodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodine-containing species.
Reduction: Reduction reactions can convert iodine back to iodide ions.
Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium thiosulfate. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce iodate or periodate ions, while reduction reactions may yield iodide ions.
Aplicaciones Científicas De Investigación
Monoethanolamine-iodine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of infections.
Industry: The compound is used in industrial processes, such as the production of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of monoethanolamine-iodine involves the interaction of the iodine component with biological molecules. Iodine is known to disrupt the structure and function of proteins and nucleic acids, leading to antimicrobial effects. The monoethanolamine component may enhance the solubility and stability of iodine, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: Similar to monoethanolamine, ethanolamine is an amino alcohol with similar chemical properties.
Diethanolamine: This compound contains two ethanolamine units and has different reactivity and applications.
Triethanolamine: With three ethanolamine units, triethanolamine is used in various industrial and cosmetic applications.
Uniqueness
Monoethanolamine-iodine is unique due to the combination of monoethanolamine and iodine, which imparts distinct chemical and physical properties. The presence of iodine provides antimicrobial activity, while monoethanolamine enhances solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
94349-34-5 |
|---|---|
Fórmula molecular |
C2H7I2NO |
Peso molecular |
314.89 g/mol |
Nombre IUPAC |
2-aminoethanol;molecular iodine |
InChI |
InChI=1S/C2H7NO.I2/c3-1-2-4;1-2/h4H,1-3H2; |
Clave InChI |
NDTVLXYZDRGELY-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
